Structural Complexity and Three‑Dimensionality Advantage Over the Pyrrolidine‑Only Analog (CAS 288154-64-3)
The target compound contains a 3‑(pyrrolidin‑1‑yl)azetidine‑1‑sulfonyl moiety, whereas the closest mono‑heterocycle comparator, N‑(4‑(pyrrolidin‑1‑ylsulfonyl)phenyl)acetamide (CAS 288154‑64‑3, MW 268.33 g/mol), carries only a pyrrolidine‑sulfonyl group. The addition of the azetidine ring increases the molecular weight by approximately 20% (from 268.33 to 323.41 g/mol) and introduces a second tertiary amine center, substantially altering the three‑dimensional shape and electronic surface of the molecule . This dual‑ring system provides a higher fraction of sp³‑hybridized carbons (Fsp³), a key metric correlated with clinical success and target selectivity in drug discovery campaigns [1].
| Evidence Dimension | Molecular weight and structural complexity (number of heterocyclic rings, sp³ content) |
|---|---|
| Target Compound Data | MW 323.41 g/mol; two heterocyclic rings (azetidine + pyrrolidine); SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N1CC(C1)N1CCCC1 |
| Comparator Or Baseline | N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide (CAS 288154-64-3): MW 268.33 g/mol; one heterocyclic ring |
| Quantified Difference | ΔMW = 55.08 g/mol (+20.5%); one additional heterocyclic ring; increased three-dimensional character |
| Conditions | Physicochemical property comparison based on vendor‑reported molecular formulas and SMILES (Chemscene, Sigma-Aldrich) |
Why This Matters
For screening library procurement, increased three‑dimensional complexity (higher Fsp³) directly correlates with reduced promiscuity and improved hit‑to‑lead progression rates, justifying selection of the dual‑ring scaffold over the simpler analog [1].
- [1] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. 2009;52(21):6752-6756. doi:10.1021/jm901241e. View Source
